Naphthalene-1,8-diol

Catalog No.
S593839
CAS No.
569-42-6
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1,8-diol

CAS Number

569-42-6

Product Name

Naphthalene-1,8-diol

IUPAC Name

naphthalene-1,8-diol

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H

InChI Key

OENHRRVNRZBNNS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)O

Synonyms

1,8-DHN, 1,8-dihydroxynaphthalene

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)O

Fungal Virulence Factor

Studies suggest that Naphthalene-1,8-diol acts as a virulence factor for certain fungi, particularly Aspergillus fumigatus. This means it plays a crucial role in the fungus's ability to cause disease. It is believed to contribute to fungal pathogenesis in several ways, including:

  • Stress Tolerance: Naphthalene-1,8-diol is thought to enhance the fungus's ability to survive in harsh environments, both in vivo (within a host) and in vitro (in laboratory cultures). This resilience allows the fungus to persist within the host and evade the immune system's attacks [Source: National Centre for Biotechnology Information, PubChem, Naphthalene-1,8-diol, ].
  • Immune System Modulation: Naphthalene-1,8-diol might interfere with the host's immune response by suppressing the activity of certain phagocytes, which are white blood cells responsible for engulfing and eliminating foreign invaders, including fungi [Source: Fungal Biology and Biotechnology, Volume 115, 2021, Pages 24-33, The role of 1,8-dihydroxynaphthalene (DHN) melanin in the virulence of Aspergillus fumigatus, ].

Melanin Precursor

Naphthalene-1,8-diol serves as a precursor molecule in the biosynthesis of melanin, a dark pigment produced by various fungi, including Aspergillus fumigatus. Melanin plays a multifaceted role in fungal survival and pathogenesis, including:

  • Protection from Oxidative Stress: Melanin acts as an antioxidant, shielding the fungus from harmful reactive oxygen species (ROS) generated by the host's immune system [Source: Fungal Biology and Biotechnology, Volume 115, 2021, Pages 24-33, The role of 1,8-dihydroxynaphthalene (DHN) melanin in the virulence of Aspergillus fumigatus, ].
  • Capsule Formation: Melanin contributes to the formation of the fungal capsule, a protective barrier surrounding the fungus that helps it evade the immune system's attacks [Source: Fungal Biology and Biotechnology, Volume 115, 2021, Pages 24-33, The role of 1,8-dihydroxynaphthalene (DHN) melanin in the virulence of Aspergillus fumigatus, ].

Naphthalene-1,8-diol, also known as 1,8-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2C_{10}H_{8}O_{2} and a molecular weight of 160.17 g/mol. It features two hydroxyl groups (-OH) located at the 1 and 8 positions of the naphthalene ring system, contributing to its unique chemical properties. The compound is characterized by its ability to form hydrogen bonds, which influences its solubility and reactivity in various chemical environments .

  • Oxidation: It can be oxidized to form naphthoquinone derivatives.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Polymerization: Due to its ability to form hydrogen bonds, naphthalene-1,8-diol can undergo self-polymerization under certain conditions .
  • Formation of Metal Complexes: It can act as a ligand in coordination chemistry, forming complexes with various metal ions .

Naphthalene-1,8-diol exhibits significant biological activity, including:

  • Antioxidant Properties: It has been identified as a potent hydrogen atom transfer antioxidant, which suggests potential applications in preventing oxidative stress in biological systems .
  • Antimicrobial Activity: Studies indicate that naphthalene-1,8-diol possesses antimicrobial properties against various pathogens.
  • Enzyme Inhibition: It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which is relevant in drug metabolism .

Several methods are employed for the synthesis of naphthalene-1,8-diol:

  • Hydroxylation of Naphthalene: This method involves the direct hydroxylation of naphthalene using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction of Naphthoquinones: Naphthoquinones can be reduced in the presence of suitable reducing agents to yield naphthalene-1,8-diol.
  • Chemical Synthesis: Various synthetic routes have been developed that utilize different reagents and catalysts for efficient production .

Naphthalene-1,8-diol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
  • Antioxidant Additives: Its antioxidant properties make it useful in formulations aimed at protecting materials from oxidative degradation.
  • Biological Research: It is utilized in studies investigating enzyme inhibition and antioxidant mechanisms .

Research on interaction studies involving naphthalene-1,8-diol has revealed its potential in forming complexes with metal ions and other biomolecules. These interactions can influence its biological activity and reactivity:

  • Metal Complexation: The compound's ability to chelate metal ions enhances its utility in catalysis and material science.
  • Biomolecular Interactions: Studies indicate that naphthalene-1,8-diol can interact with proteins and nucleic acids, which is significant for understanding its biological mechanisms .

Naphthalene-1,8-diol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
Naphthalene-2,7-diolHydroxyl groups at 2 and 7 positionsDifferent biological activity profile
1-NaphtholHydroxyl group at position 1Less complex due to single hydroxyl group
Naphthalenediol (other isomers)Varying positions of hydroxyl groupsDifferent reactivity based on substitution
3-HydroxyflavoneFlavonoid structure with hydroxyl groupsExhibits flavonoid-specific activities

Naphthalene-1,8-diol's unique arrangement of hydroxyl groups allows for distinct chemical behavior compared to these similar compounds, particularly in terms of its antioxidant capabilities and interaction with biological systems .

Naphthalene-1,8-diol, also known as 1,8-dihydroxynaphthalene, is a member of the naphthalenediol class with hydroxyl groups positioned at the 1 and 8 positions of the naphthalene ring system [1]. This unique structural arrangement facilitates intramolecular hydrogen bonding, which significantly influences its chemical reactivity, particularly in oxidation reactions leading to dimer formation [26].

The oxidation of naphthalene-1,8-diol proceeds primarily through a hydrogen atom transfer (HAT) mechanism, where the initial event involves the generation of a naphthoxyl radical [26]. This radical formation is the critical first step in the dimerization process, as demonstrated by laser flash photolysis studies that revealed transient species absorbing at 350, 400, and >600 nm attributable to the naphthalene-1,8-diol phenoxyl radical [26]. The strong intramolecular hydrogen bonding in naphthalene-1,8-diol makes it a particularly potent HAT antioxidant compound compared to other hydroxynaphthalene derivatives [26].

Following radical formation, the dimerization process occurs predominantly through carbon-carbon coupling reactions. Theoretical and experimental studies have identified three main coupling pathways for naphthalene-1,8-diol dimers [26]:

Coupling PositionRelative StabilityCharacteristics
2,2'-dimerizationMost favorableHighest stability due to optimal spin delocalization
2,4'-dimerizationIntermediateModerate stability with mixed coupling pattern
4,4'-dimerizationLeast favorableLower stability but still viable pathway

The 2,2'-dimerization pathway is energetically most favorable, though the energy differences between the three pathways are not substantial enough to result in complete regioselectivity [26]. This explains the observed mixture of isomeric dimers in oxidation reactions of naphthalene-1,8-diol [26].

Chemical oxidation of naphthalene-1,8-diol can be achieved using various oxidizing agents. Potassium permanganate has been effectively employed for the oxidative polymerization of naphthalene-1,8-diol in solution, leading to the formation of dimers that subsequently undergo further polymerization [38]. This process typically proceeds through an initial blue intermediate with maximum absorption at 654 nm before forming higher oligomers and eventually precipitating as a melanin-like polymer [26].

The oxidation mechanism involves the formation of extended quinone structures at each level of the oligomerization sequence, which accounts for the characteristic blue-green chromophoric phase observed during the reaction [26]. These quinone structures contribute significantly to the redox properties of the resulting dimers and higher oligomers [33].

Enzymatic Polymerization Mechanisms in Fungal Systems

Naphthalene-1,8-diol plays a crucial role in fungal melanin biosynthesis, where it serves as the final precursor for the formation of 1,8-dihydroxynaphthalene-melanin (DHN-melanin) [30]. This process is particularly significant in various fungal species, including Aspergillus fumigatus, where naphthalene-1,8-diol contributes to fungal virulence and pathogenesis [1] [30].

The enzymatic polymerization of naphthalene-1,8-diol in fungal systems occurs through a well-orchestrated pathway involving specific oxidative enzymes [30]. The pentaketide pathway, which furnishes naphthalene-1,8-diol, has been extensively studied, with the late stages involving the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone, then to vermelone, and finally to naphthalene-1,8-diol being well understood [30].

The enzymatic polymerization mechanism in fungal systems typically involves the following steps [11] [12]:

  • Initial oxidation of naphthalene-1,8-diol by specific fungal laccases or tyrosinases to form reactive quinone intermediates [11].
  • Spontaneous coupling of these reactive intermediates to form dimers, primarily through C-C bonds at the 2 and 4 positions of the naphthalene ring [11].
  • Further oxidation and coupling reactions leading to the formation of higher oligomers and eventually melanin polymers [12].

In Aspergillus species, the polymerization of naphthalene-1,8-diol is catalyzed by specific enzymes that control the regioselectivity of the coupling reactions [11]. Electrospray ionization mass spectrometry measurements of enzymatically synthesized naphthalene-1,8-diol polymers have detected oligomers up to m/z 4000, separated by 158 Da intervals corresponding to the in-chain naphthalene-1,8-diol unit [8]. This indicates a controlled polymerization process resulting in defined oligomeric structures.

Recent research has developed optimized synthetic protocols for modeling fungal melanin through enzyme-catalyzed oxidative polymerization of naphthalene-1,8-diol [8]. These studies have revealed that the dominant peaks in mass spectrometry correspond to singly-charged distributions up to 23 repeating units, with doubly charged polymer distributions also detectable [8]. Chemical derivatization, ultra-performance liquid chromatography, and tandem mass spectrometry data have confirmed that the oxidative polymerization proceeds through C-C coupling of the naphthalene rings [8].

A novel method for the synthesis of naphthalene-1,8-diol melanin has been developed that mimics the fungal process but requires no enzymes or catalysts [11]. This autooxidation approach produces a pigment with solubility, optical, and paramagnetic properties typical of melanins, including an unusual hyperfine structure observed in EPR spectra [11]. The molecular structure of this synthetic melanin consists of three different layers forming polar and non-polar surfaces, with the presence of ether bonds also detected [11].

Bacterial Biosynthetic Pathways via Polyketide Synthases

While naphthalene-1,8-diol is primarily associated with fungal metabolism, bacterial systems also possess biosynthetic pathways that can produce naphthalene derivatives through polyketide synthases (PKS) [36]. These bacterial pathways represent an alternative route to naphthalene-based compounds that differs significantly from fungal systems [36].

In bacterial systems, type III polyketide synthases known as 1,3,6,8-tetrahydroxynaphthalene synthases (THNS) play a crucial role in synthesizing precursors that can lead to naphthalene-1,8-diol [32]. These enzymes catalyze the formation of 1,3,6,8-tetrahydroxynaphthalene (THN), which can be further processed to yield naphthalene-1,8-diol [32] [36].

The bacterial biosynthetic pathway typically involves the following steps [32] [36]:

  • Selection of malonyl-coenzyme A as the starter unit by the polyketide synthase [36].
  • Sequential addition of malonyl-CoA units through iterative condensation reactions catalyzed by the PKS [36].
  • Cyclization of the resulting polyketide chain to form the naphthalene ring system [36].
  • Reduction and dehydration reactions leading to the formation of naphthalene-1,8-diol or its precursors [32].

A significant discovery in bacterial polyketide synthesis was the identification of the rppA gene from Streptomyces griseus, which encodes a protein showing remarkable similarity to plant chalcone synthases [36]. This homodimeric enzyme catalyzes polyketide synthesis by selecting malonyl-coenzyme A as the starter, carrying out four successive extensions, and releasing the resulting pentaketide to cyclize to 1,3,6,8-tetrahydroxynaphthalene [36]. This compound can be further processed to naphthalene-1,8-diol through specific reduction and dehydration steps [36].

Recent research has identified a putative type III polyketide synthase from Nocardia sp. CS682, named ThnA, which plays a role in the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene [32]. This enzyme utilizes five molecules of malonyl-CoA as a starter substrate to generate the polyketide 1,3,6,8-tetrahydroxynaphthalene, which can spontaneously oxidize to form the red flaviolin compound 2,5,7-trihydroxy-1,4-naphthoquinone [32]. Through further enzymatic transformations, this compound can be converted to naphthalene-1,8-diol [32].

The bacterial biosynthetic pathways for naphthalene derivatives differ from fungal systems in their cyclization strategies [17]. In bacterial systems (S-mode), the first cyclized phenol ring typically contains three intact acetate units, while in fungal systems (F-mode), the first ring contains two intact acetate building blocks with the other two carbons from different acetate units [17]. These distinct cyclization modes are attributed to the different regioselectivities of the cyclization enzymes associated with the respective aromatic polyketide synthases [17].

Solid-State Ammonia-Induced Polymerization Techniques

Solid-state ammonia-induced polymerization represents an innovative approach for the polymerization of naphthalene-1,8-diol and related compounds [33]. This technique offers advantages in terms of control over the polymerization process and the properties of the resulting polymers [33].

The ammonia-induced solid-state polymerization (AISSP) technique involves the exposure of solid naphthalene-1,8-diol to ammonia under controlled conditions [33]. This process facilitates the polymerization of naphthalene-1,8-diol through a mechanism that differs from both solution-phase chemical oxidation and enzymatic polymerization [33].

In recent years, significant interest has focused on solid-state polymerization techniques for naphthalene derivatives, including naphthalene-1,8-diol [33]. These approaches offer potential advantages in terms of controlling the molecular orientation and packing of the monomers, which can significantly influence the properties of the resulting polymers [33].

The solid-state polymerization of naphthalene derivatives can be controlled through careful design of the molecular precursors and reaction conditions [35]. For instance, the use of specific templating functional groups can create favorable interactions between molecules along particular crystallographic axes, providing topological control over the reaction pathway [35]. This approach has been successfully applied to naphthalene systems, resulting in polymerized structures with single-crystalline order [35].

For naphthalene-1,8-diol specifically, the ammonia-induced solid-state polymerization technique involves the following key steps [33] [24]:

  • Preparation of solid naphthalene-1,8-diol in a suitable form, such as crystals or thin films [33].
  • Exposure of the solid material to ammonia gas or ammonia-containing atmosphere under controlled temperature and pressure conditions [24].
  • Initiation of polymerization through ammonia-mediated activation of the hydroxyl groups in naphthalene-1,8-diol [33].
  • Propagation of the polymerization reaction through the solid state, resulting in the formation of polymeric structures [33].

The ammonia-induced solid-state polymerization of naphthalene-1,8-diol has been found to produce polymers with distinct properties compared to those obtained through solution-phase oxidation or enzymatic polymerization [33]. These polymers often exhibit enhanced structural order and different electronic properties due to the controlled nature of the solid-state polymerization process [33].

Recent developments in solid-state polymerization techniques have explored the use of precursor molecules with solubilizing substituents that can be cleaved during the polymerization process [34]. For instance, naphthalene derivatives with tert-butoxycarbonyl solubilizing substituents have been designed to undergo thermal conversion in solid-state films, resulting in a change in molecular orientation driven by the formation of intermolecular hydrogen bonds [34]. This approach could potentially be adapted for naphthalene-1,8-diol to achieve controlled solid-state polymerization with specific molecular orientations [34].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

569-42-6

Wikipedia

Naphthalene-1,8-diol

Dates

Last modified: 08-15-2023

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